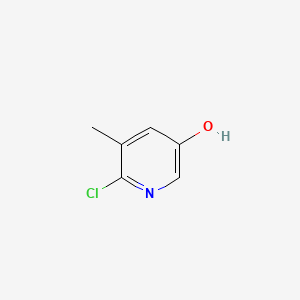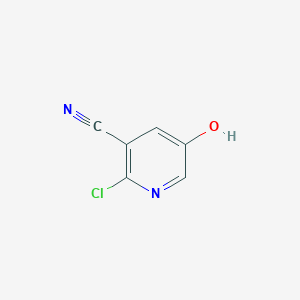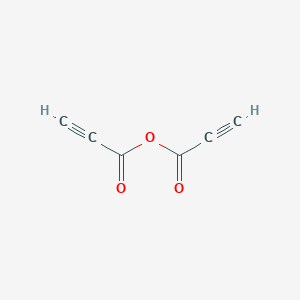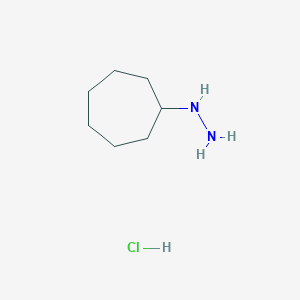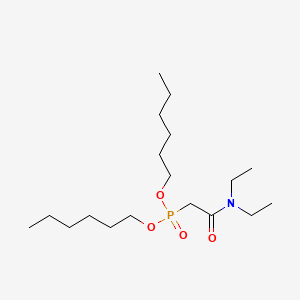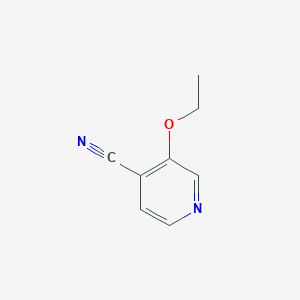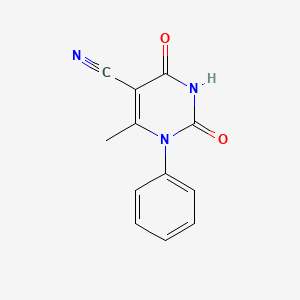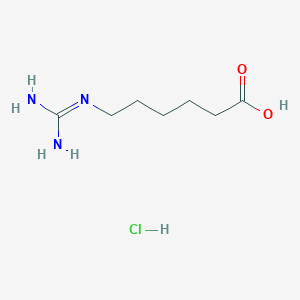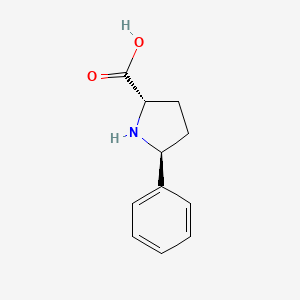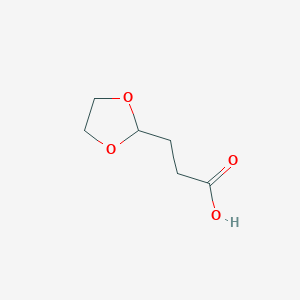
3-(1,3-Dioxolan-2-yl)propanoic acid
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 1,3-Dioxolane-2-propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxolan-2-yl)propanoic acid is characterized by the presence of a 1,3-dioxolane ring attached to a propanoic acid group . The molecular weight of this compound is approximately 146.141 Da .Physical And Chemical Properties Analysis
3-(1,3-Dioxolan-2-yl)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 246.1±25.0 °C at 760 mmHg, and a flash point of 102.6±16.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 56 Å2 and a molar volume of 119.5±3.0 cm3 .Applications De Recherche Scientifique
1. Catalytic Condensations in Renewable Chemistry
The compound 3-(1,3-Dioxolan-2-yl)propanoic acid is involved in heterogeneously catalyzed condensations, such as the transformation of glycerol with various aldehydes and ketones. This process leads to the formation of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are promising as novel platform chemicals, particularly for the production of 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
2. Addition Reactions in Organic Synthesis
It is utilized in the diastereoselective addition of radicals to chiral 1,3-dioxin-4-ones. This application is significant in the creation of spirocyclic compounds and the study of radical reactions involving 1,3-dioxolan-2-yl radicals, contributing to our understanding of organic synthesis mechanisms (Graalfs, Fröhlich, Wolff, & Mattay, 1999).
3. Novel Synthesis of β-Amino Acids
Research has demonstrated its role in the stereocontrolled transformation of D- and L-glyceraldehyde into 3-amino-2-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)propanoic acids. This synthesis method is pivotal for the production of certain β-amino acids, highlighting its versatility in stereocontrolled organic synthesis (Fernandez, Otero, Estévez, & Estévez, 2006).
4. Development of Optically Active Cations
The compound has been used in generating optically active 1,3-dioxolan-2-yl cation intermediates. These intermediates are crucial in enantioselective reactions and have applications in creating specific stereochemical outcomes in synthetic organic chemistry (Fujita, Wakita, & Sugimura, 2011).
5. Enhancing Properties of Liquid Crystals
Studies have shown its role in enhancing the dielectric and optical anisotropy of liquid crystals. The introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly improves their electrical and optical properties, indicating potential applications in advanced display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKVBGGCFPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515710 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)propanoic acid | |
CAS RN |
4388-56-1 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



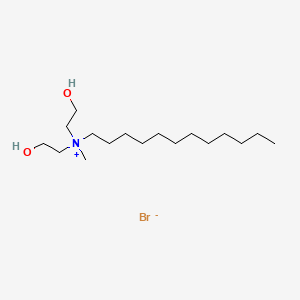
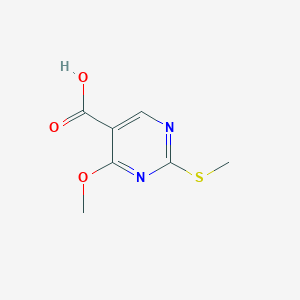
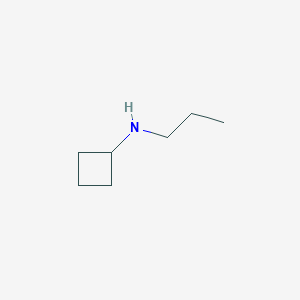
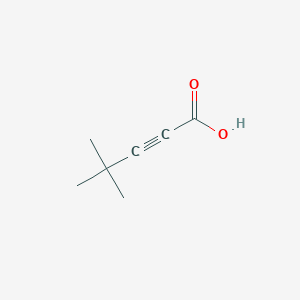
![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
